(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a complex organic compound with the molecular formula CHNO and a molecular weight of 326.35 g/mol. It is classified as a triazolopyrimidine derivative, which indicates its structural features and potential biological activities. The compound is recognized by its CAS number 477865-51-3, which is essential for identifying chemical substances in databases and regulatory contexts.
This compound falls under the category of triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a methoxy group and a phenoxyethyl substituent suggests potential interactions with biological targets, making it of interest in medicinal chemistry.
The synthesis of (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide typically involves multiple steps that may include:
The specific reaction conditions (temperature, solvents, catalysts) and reagents used are crucial for optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and to characterize the final product.
The molecular structure of (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide can be represented by its SMILES notation: CONC=Nc1nc2nccc(C(C)Oc3cccc(C)c3)n2n1.
(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors. Understanding these reactions is essential for developing derivatives with enhanced biological activity.
The mechanism of action for (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide likely involves interaction with specific biological targets such as enzymes or receptors.
Further studies are required to elucidate the precise molecular interactions and pathways involved in its biological effects.
While specific values such as density and boiling point are not available in the current literature, general properties can be inferred based on similar compounds:
Key chemical properties include:
(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide has potential applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1